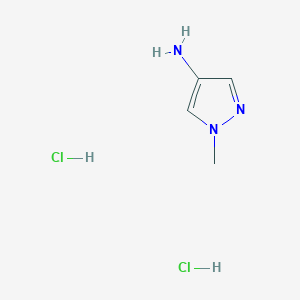![molecular formula C11H17N3OS B1437920 (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1018255-96-3](/img/structure/B1437920.png)
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
Übersicht
Beschreibung
2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is a heterocyclic compound with a thiophene ring fused with a piperazine ring. It is a useful synthetic intermediate for the synthesis of a variety of heterocyclic compounds, such as 2-piperazin-1-yl-4-thienyl-carboxamides. This compound has been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease, and as a potential inhibitor of the enzyme aromatase.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Research on the chemistry of iminofurans and decyclization reactions has led to the synthesis of derivatives involving piperazine, where compounds like ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines, including piperazine, yielding N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). Such reactions underline the compound's utility in creating structurally diverse molecules.
CO2 Capture Technology
Piperazine derivatives have been identified as effective for CO2 capture, demonstrating significant improvements in CO2 separation performance. A study incorporating piperazine into poly(vinyl alcohol) (PVA) showed that such polymeric membranes exhibit high CO2 separation efficiency, with specific derivatives like 3-(1-piperazinyl)-1,2-propanediol (PzPD)-containing membranes achieving remarkable CO2 permeability and selectivity (Taniguchi et al., 2020). This application is crucial for environmental management and industrial processes aiming to reduce carbon footprint.
Antimicrobial and Anticancer Potential
The synthesis of novel carbazole derivatives incorporating piperazine has been explored for its biological activities, including antibacterial, antifungal, and anticancer effects. Certain derivatives have shown significant activity against bacterial and fungal strains, as well as efficacy against human breast cancer cell lines (MCF7) (Sharma et al., 2014). These findings suggest potential therapeutic applications of these compounds in treating various diseases.
Synthesis of Novel Compounds
The creation of novel compounds through the manipulation of piperazine derivatives has been documented, with applications ranging from the development of hypoglycemic agents to antimicrobial substances. For instance, derivatives synthesized for glucokinase activation and PPARγ interaction have demonstrated dual-acting hypoglycemic effects, showing promise for diabetes management (Song et al., 2011).
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJIFDYBAHEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



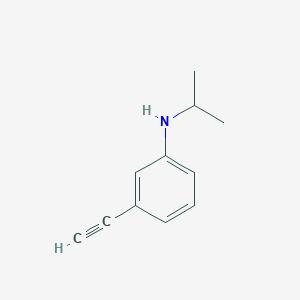
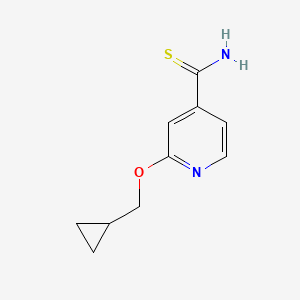
![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
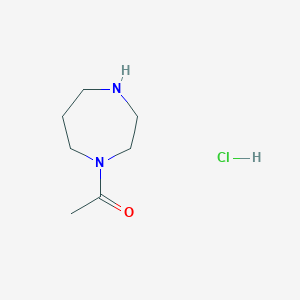
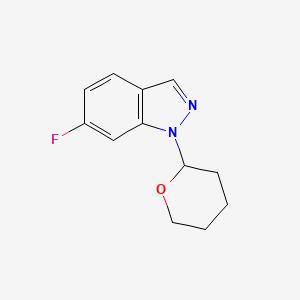
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)
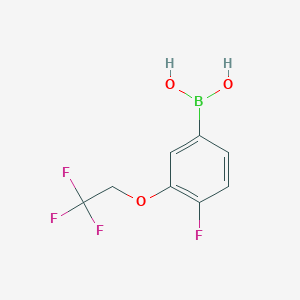
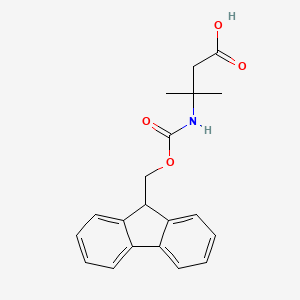
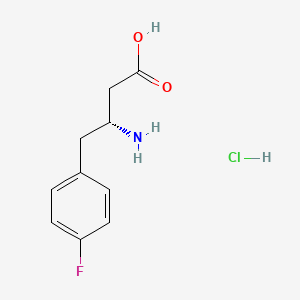
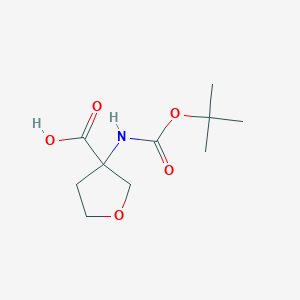
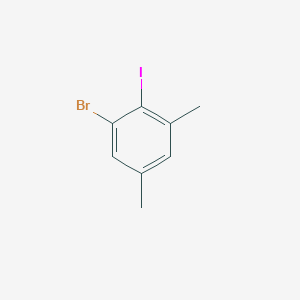

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
